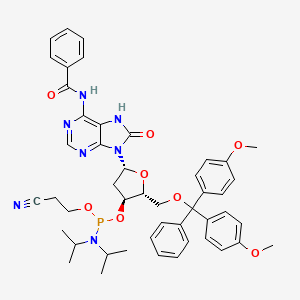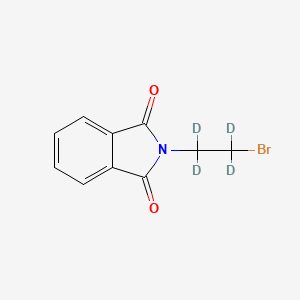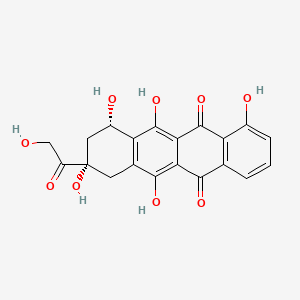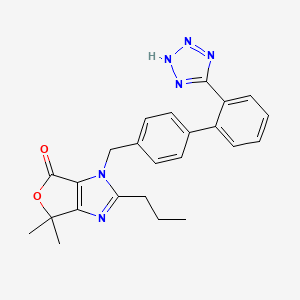
Propanoyl-D5 Chloride
Übersicht
Beschreibung
Propanoyl-D5 Chloride, also known as Propionyl Chloride, is an organic compound with the formula CH3CH2C(O)Cl . It is the acyl chloride derivative of propionic acid . It is a colorless, corrosive, volatile liquid . It is used as a reagent for organic synthesis .
Synthesis Analysis
Propanoyl Chloride is industrially produced by chlorination of propionic acid with phosgene . The reaction is as follows: CH3CH2CO2H + COCl2 → CH3CH2COCl + HCl + CO2 .Molecular Structure Analysis
The molecular formula of this compound is C3D5ClO . The average mass is 97.56 Da . The structure involves a carbon chain with a chlorine atom and an oxygen atom attached to the terminal carbon atom .Chemical Reactions Analysis
Propanoyl Chloride undergoes the characteristic reactions of acyl chlorides . It can react with amines to produce an N-substituted amide through a nucleophilic addition/elimination mechanism . It can also react with water to form ethanoic acid and hydrogen chloride .Physical And Chemical Properties Analysis
Propanoyl Chloride is a colorless, corrosive, volatile liquid . It has a molar mass of 92.52 g·mol−1 . It has a density of 1.0646 g/cm3 . Its melting point is −94 °C and its boiling point is 80 °C .Wissenschaftliche Forschungsanwendungen
Surface Functionalization of SiO2 Films
Propanoyl chloride is utilized in the functionalization of SiO2 surfaces, particularly in the formation of ester linkages with surface -SiOH groups. This reaction demonstrates temperature-dependent properties, contributing to the development of surface coatings and modifications in material science (Gasvoda et al., 2018).Propionic Acid Recovery in Reactive Extraction Processes
In the context of chemical engineering, propanoyl-related compounds like propionic acid are recovered from aqueous phases through reactive extraction methods. This process is essential in industries such as food, pharmaceutical, and chemical production (Keshav, Chand, & Wasewar, 2009).Biosensor Technology
Derivatives of propanoyl chloride, like 3-(3-(trichlorosilyl)propoxy)propanoyl chloride, are synthesized for the development of functionalizable monolayers on hydroxylated surfaces. These compounds are promising for biosensing applications due to their ability to modify with various nucleophilic functional groups (De La Franier, Jankowski, & Thompson, 2017).Acid Catalysis in Chlorination Processes
Propanoyl chloride and similar compounds are studied for their role in acid catalysis, particularly in the chlorination of propanoic acid. Understanding these reactions is vital in industrial chemistry, especially for the production of various chlorinated organic compounds (Salmi, Mäki-Arvela, Paatero, & Byggningsbacka, 2000).Chemical Synthesis and Protection Strategies
In organic chemistry, compounds like propargyloxycarbonyl chloride are used for protecting hydroxyl and amino functionalities in amino alcohols and aminophenols. This offers novel strategies for simultaneous protection of amine and alcohol groups in synthetic chemistry (Ramesh, Bhat, & Chandrasekaran, 2005).Pyrolysis and Decomposition Studies
The thermal decomposition of propanoyl chloride is a subject of study in laser pyrolysis research. These studies help in understanding the decomposition pathways of chlorinated organic compounds, which is crucial in environmental chemistry and waste management (Allen & Russell, 2004).Synthesis of Biofuels and Polymers
Propanoyl chloride derivatives are used in the production of acid chloride derivatives from biomass-derived aldehydes, which are valuable intermediates for creating biofuels and polymers. This contributes significantly to the field of green chemistry and renewable energy sources (Dutta, Wu, & Mascal, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWZRACFZGVKFM-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




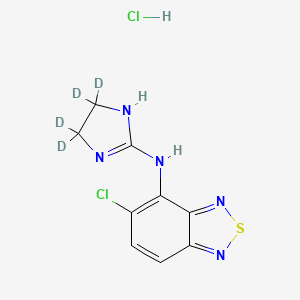

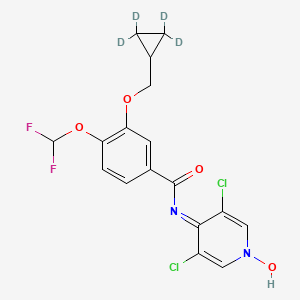

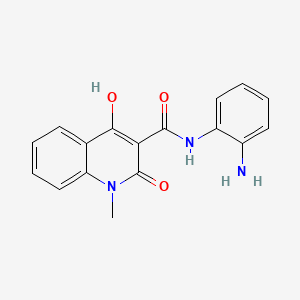
![2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN](/img/structure/B586413.png)
![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)
